molecular formula C13H22N4 B12722292 Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- CAS No. 58598-43-9

Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-

Cat. No.: B12722292
CAS No.: 58598-43-9
M. Wt: 234.34 g/mol
InChI Key: MJPZRJSNPUHYTF-UHFFFAOYSA-N
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Description

Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is a compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- typically involves the reaction of a diazonium salt with an appropriate coupling component. One common method is the reaction of a diazonium salt of 2,4-dimethylaniline with a hydroxylated aromatic compound such as 2-naphthol . The reaction conditions often include controlled temperature, pH, and flow rate to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of azo compounds like Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is often carried out using continuous flow systems. These systems offer advantages such as improved safety, scalability, and product purity . The continuous flow synthesis involves the use of high-value azo compounds as candidates for manufacturing due to their unstable intermediates and exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial cell walls in antimicrobial applications or initiating polymer chains in industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN)
  • 2,2′-Azobis(2-methylbutyronitrile) (AMBN)
  • Dimethylvaleronitrile (ABVN)

Uniqueness

Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Compared to other azo compounds like AIBN, AMBN, and ABVN, it has a different thermal decomposition profile and generates different free radicals, making it suitable for specific applications .

Properties

CAS No.

58598-43-9

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-(2-cyanobutan-2-yldiazenyl)-2-methylheptanenitrile

InChI

InChI=1S/C13H22N4/c1-5-7-8-9-13(4,11-15)17-16-12(3,6-2)10-14/h5-9H2,1-4H3

InChI Key

MJPZRJSNPUHYTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)N=NC(C)(CC)C#N

Origin of Product

United States

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